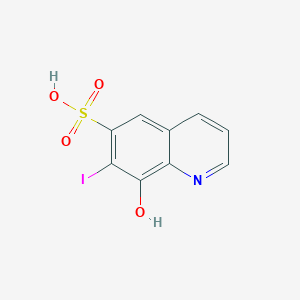![molecular formula C19H16ClN3O4 B11994596 N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)
N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CL-BENZOIC ACID N’-(1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CL-BENZOIC ACID N’-(1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Formation of Hydrazide: The carboxylic acid group of 2-chlorobenzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with hydrazine hydrate to form the hydrazide.
Coupling Reaction: The hydrazide is then coupled with 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group on the quinoline ring.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorine atom on the benzoic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinolone derivatives with oxidized hydroxy groups.
Reduction: Formation of alcohol derivatives from the reduction of carbonyl groups.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its hydrazide moiety.
Antimicrobial Activity: Possible antimicrobial properties against various pathogens.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Cancer Research: Possible applications in cancer research due to its structural similarity to known anticancer agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Use in the synthesis of polymers with specific characteristics.
Mecanismo De Acción
The mechanism of action of 2-CL-BENZOIC ACID N’-(1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid Derivatives: Compounds like 2-chlorobenzoic acid and its derivatives.
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and its derivatives.
Hydrazides: Compounds like isoniazid and other hydrazide-based drugs.
Uniqueness
2-CL-BENZOIC ACID N’-(1-ETHYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE is unique due to its combination of a benzoic acid moiety, a quinoline ring, and a hydrazide group. This unique structure may confer specific biological activities and chemical reactivity not observed in other similar compounds.
Propiedades
Fórmula molecular |
C19H16ClN3O4 |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
N'-(2-chlorobenzoyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C19H16ClN3O4/c1-2-23-14-10-6-4-8-12(14)16(24)15(19(23)27)18(26)22-21-17(25)11-7-3-5-9-13(11)20/h3-10,24H,2H2,1H3,(H,21,25)(H,22,26) |
Clave InChI |
VGEMDDJFIFVZLI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=CC=C3Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)


![methyl (2E)-2-(2-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994531.png)





![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)
![ethyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994587.png)


